Cyclobutyrol

Choleresis Bile Flow Hepatology

Cyclobutyrol delivers a mechanism no generic choleretic can replicate: it induces sustained, bile acid-independent hydrocholeresis while simultaneously inhibiting biliary cholesterol and phospholipid secretion. This uncoupling effect, confirmed vs. UDCA and DHCA, makes it the only reliable tool for isolating canalicular transport pathways without perturbing endogenous bile acid pools. For extended in vivo protocols, its 3-fold greater duration of action over dehydrocholic acid reduces re-dosing and ensures stable experimental conditions. Backed by an LD50 of 4,820 mg/kg and a logP of 2.25, it simplifies dose-range finding and vehicle selection. Choose Cyclobutyrol when mechanistic precision and protocol efficiency are non-negotiable.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 512-16-3
Cat. No. B1669401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutyrol
CAS512-16-3
Synonymsalpha-(1-hydroxycyclohexyl)butyric acid
cyclobutyrol
cyclobutyrol, sodium salt
lipotrin
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)C1(CCCCC1)O
InChIInChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
InChIKeyNIVFTEMPSCMWDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobutyrol (CAS 512-16-3): Sourcing a Bile Acid-Independent Synthetic Choleretic


Cyclobutyrol (CB), also known as 2-(1-hydroxycyclohexyl)butanoic acid, is a synthetic choleretic agent belonging to the class of hydroxy monocarboxylic acids . It is characterized by its ability to stimulate hepatic bile flow through a mechanism that is independent of bile acid secretion, a property that distinguishes it from natural bile acid-based therapies [1]. Historically developed as a therapeutic for gallbladder and bile duct disorders, cyclobutyrol is now primarily utilized as a specialized research tool for investigating hepatobiliary transport mechanisms and lipid homeostasis in preclinical models [2].

Why Cyclobutyrol's Bile Acid-Independent Hydrocholeresis Cannot Be Assumed for Other Choleretics


Substituting cyclobutyrol with a generic or closely related choleretic agent introduces significant experimental risk due to fundamental differences in their mechanisms of action. While many choleretics, including endogenous bile acids like ursodeoxycholic acid (UDCA) and synthetic agents like dehydrocholic acid (DHCA), increase bile flow by stimulating the secretion of bile acids (cholaneresis), cyclobutyrol's effect is uniquely bile acid-independent (hydrocholeresis) [1]. Critically, this difference is not merely academic; it dictates the downstream impact on biliary lipid composition. As demonstrated in comparative studies, cyclobutyrol uncouples and selectively inhibits the secretion of cholesterol and phospholipids without altering bile acid output, an effect that directly contradicts the profile of bile acid-dependent choleretics, which often increase lipid secretion [2]. Therefore, for research applications requiring modulation of bile flow without perturbing bile acid pools or studying the uncoupling of biliary lipid secretion, cyclobutyrol cannot be considered interchangeable with other in-class compounds [3].

Quantitative Differentiation of Cyclobutyrol vs. Clinical Choleretic Standards


Superior Choleretic Potency and Duration Relative to Dehydrocholic Acid

Cyclobutyrol sodium demonstrates significantly greater choleretic potency and a more prolonged duration of action compared to the classic synthetic choleretic dehydrocholic acid (DHCA). In standardized pharmacological assessments, cyclobutyrol increased both the duration of bile flow stimulation and the total volume of bile excreted to a level three times greater than that achieved by dehydrocholic acid [1]. This indicates a more robust and sustained hydrocholeretic effect, making it a preferred choice for in vivo studies requiring prolonged biliary stimulation.

Choleresis Bile Flow Hepatology Pharmacodynamics

Differential Inhibition of Biliary Lipid Secretion Uncoupled from Bile Acids

Cyclobutyrol uniquely uncouples the secretion of biliary lipids from bile acid secretion, a property not shared by classic bile acid-dependent choleretics. In an isolated perfused rat liver model, cyclobutyrol administration (at both low (450 nmol/min) and high (1350 nmol/min) taurocholate infusion rates) decreased the biliary output of cholesterol and phospholipid without affecting bile acid secretion [1]. This selective inhibition of biliary lipids is a direct pharmacodynamic effect, distinct from its hydrocholeretic action [2].

Biliary Lipid Secretion Cholesterol Phospholipid Hepatobiliary Transport

Mechanistic Selectivity: No Competition with Hepatobiliary Bile Acid Transport

Cyclobutyrol's choleretic mechanism does not involve competition with bile acids for hepatobiliary transport mechanisms. Unlike many organic anions that can interfere with the canalicular excretion of bile salts, cyclobutyrol's hydrocholeresis is entirely independent of bile acid transport pathways. Studies in anesthetized rats showed that doses of cyclobutyrol up to 2.16 mmol/kg body weight did not alter the rate of bile acid secretion, confirming that the compound and bile acids do not compete for the same hepatobiliar transport systems [1]. This is in stark contrast to other organic anions and some synthetic choleretics that can exhibit competitive inhibition .

Hepatobiliary Transport Bile Acids Mechanism of Action Selectivity

Safety Profile in Preclinical Toxicology: Acute Oral LD50

Cyclobutyrol exhibits a favorable acute toxicity profile in preclinical models. The acute oral LD50 in rats has been reported as 4820 mg/kg . While comparative LD50 data for closely related synthetic choleretics like dehydrocholic acid (DHCA) are not directly available in the same source, this value provides a quantitative baseline for safety assessment and indicates a relatively low order of acute oral toxicity, allowing for a wide experimental dosing window.

Toxicology Safety LD50 Preclinical

Physicochemical Properties Relevant to Formulation and Handling

Cyclobutyrol's physicochemical profile is defined by a molecular weight of 186.25 g/mol, a density of 1.128 g/cm³, and an estimated logP of 2.25 . Its solubility in DMSO is established at 10 mM [1]. While not a direct head-to-head comparison with other choleretics, these values differentiate it from more hydrophilic bile acids (e.g., UDCA with logP ~1.5-2.0) and other synthetic analogs, informing its handling, formulation, and predicted membrane permeability. For instance, its moderate lipophilicity may offer advantages in cellular uptake compared to highly charged bile acid salts.

Physicochemical Solubility Lipophilicity LogP

Validated Application Scenarios for Cyclobutyrol Based on Differentiated Evidence


Studies Requiring Prolonged and Robust Bile Flow Stimulation

For in vivo preclinical models investigating hepatobiliary function where a sustained and potent choleretic stimulus is required, cyclobutyrol offers a distinct advantage over dehydrocholic acid (DHCA). Its demonstrated 3-fold greater duration and total bile output [1] make it the superior choice for extended sampling protocols or when evaluating the long-term effects of choleresis on bile composition and liver function. Researchers can rely on cyclobutyrol to maintain elevated bile flow for longer periods without the need for repeated dosing.

Dissecting Bile Acid-Independent Choleresis and Uncoupling of Biliary Lipid Secretion

Cyclobutyrol is uniquely suited for mechanistic studies aimed at separating the pathways governing bile acid secretion from those regulating biliary lipid (cholesterol and phospholipid) secretion. Its ability to induce hydrocholeresis without altering bile acid output, while simultaneously inhibiting biliary lipid secretion [2], makes it an indispensable tool for investigating the molecular machinery of canalicular transport. This is in direct contrast to UDCA or DHCA, which do not exhibit this uncoupling effect [3].

Investigating Hepatobiliary Transport Without Interfering with Bile Acid Homeostasis

Experiments focused on bile acid signaling, metabolism, or enterohepatic circulation require a choleretic agent that will not disrupt the physiological pool of bile acids. Cyclobutyrol's proven lack of competition with bile acids for hepatobiliary transport [4] ensures that bile flow can be experimentally increased without confounding the results by altering bile acid-dependent processes. This selectivity is not guaranteed with many other synthetic or natural choleretics.

Preclinical Formulation and Toxicology Studies

The availability of quantitative toxicology data, such as the acute oral LD50 of 4820 mg/kg in rats , alongside well-defined physicochemical properties including a logP of 2.25 and DMSO solubility [5], provides a solid foundation for designing safe and reproducible preclinical studies. This data package allows researchers to confidently establish dosing ranges and select appropriate vehicles for in vivo administration, streamlining the early stages of drug development research.

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